2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-2-1-3-13(17)14(12)15(19)18(11-4-5-11)8-10-6-7-20-9-10/h1-3,6-7,9,11H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCOXCSIUSQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Compounds
Structural Analogues in Medicinal Chemistry
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.
- Key Differences : Lacks halogens (Cl, F) and heterocyclic groups (thiophene, cyclopropyl). Instead, it features methoxy groups on the phenyl ring.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield), a simpler route compared to the target compound’s dual N-substitution .
- Relevance : Demonstrates how electron-donating methoxy groups contrast with electron-withdrawing halogens in modulating physicochemical properties.
(b) Teriflunomide Derivatives (e.g., Compounds 1a and 13y)
- Compound 1a: N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide Structure: Features a dichlorinated and difluorinated benzamide core with a cyano-hydroxybutenamido side chain. Key Differences: Additional fluorination at position 5 and a complex side chain absent in the target compound. Likely designed for enhanced kinase inhibition .
- Compound 13y: (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide Structure: Bromine and trifluoropropoxy groups introduce steric bulk and increased lipophilicity. Relevance: Highlights the role of halogen diversity (Br vs. Cl/F) and fluorinated alkoxy groups in optimizing target engagement .
Agrochemical Benzamide Analogues
(a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Benzamide with a trifluoromethyl group and isopropoxyphenyl substitution.
- Key Differences : The trifluoromethyl group enhances pesticidal activity, while the target compound’s thiophene moiety may offer distinct electronic properties for alternative pest targets .
- Application : Used as a fungicide, suggesting benzamides’ versatility in agrochemical design.
(b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
Pharmacopeial Benzamides
(a) Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide)
- Structure : Incorporates a sulfamoyl group and indole-derived substitution.
- Key Differences : Sulfonamide functionality contrasts with the target’s halogen and thiophene groups. Clinically used as a diuretic, emphasizing how substituent variation tailors therapeutic action .
(b) Repaglinide ((S)-2-ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid)
Structural and Functional Analysis Table
Key Research Findings
- Halogen Effects: The target’s 2-chloro-6-fluoro substitution mirrors trends in kinase inhibitors (e.g., Teriflunomide derivatives), where halogens improve binding via hydrophobic interactions .
- Synthetic Complexity : Dual N-substitution (cyclopropyl and thiophene) likely requires multi-step synthesis compared to simpler analogues like Rip-B .
Biological Activity
2-Chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide (CAS Number: 1235238-66-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
The molecular formula for this compound is C₁₅H₁₃ClFNOS, with a molecular weight of 309.8 g/mol. The compound features a chloro group, a cyclopropyl moiety, and a thiophenyl side chain, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1235238-66-0 |
| Molecular Formula | C₁₅H₁₃ClFNOS |
| Molecular Weight | 309.8 g/mol |
The precise mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in cancer proliferation and apoptosis. The presence of the thiophene ring may enhance interactions with biological macromolecules due to its electron-rich nature.
Biological Activity and Efficacy
Recent studies have demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from relevant research on related compounds:
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Chloro-N-cyclopropyl-6-fluoro... | MCF-7 (Breast Cancer) | Data not available | Induces apoptosis via p53 pathway |
| Oxadiazole Derivative | CEM-13 (Leukemia) | <1.0 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10.38 | Topoisomerase II inhibition |
Case Studies
- Cytotoxicity Assessment : In vitro studies indicated that derivatives similar to this compound showed promising cytotoxicity against several cancer cell lines, including MCF-7 and A549. The observed IC₅₀ values were significantly lower than those for standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
- Mechanistic Studies : Flow cytometry analyses revealed that certain derivatives induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins such as p53. This indicates a potential for these compounds to serve as effective anticancer agents by triggering programmed cell death.
- Molecular Docking Studies : Computational studies have suggested that the compound may interact favorably with target proteins involved in cell cycle regulation and apoptosis pathways. These findings warrant further investigation into its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide bond formation : React 2-chloro-6-fluorobenzoic acid with thiophen-3-ylmethylamine under coupling agents like EDC/HOBt .
N-cyclopropylation : Introduce the cyclopropyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of cyclopropylamine) and use inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. For example, aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl protons (δ 1.2–1.5 ppm) must be resolved .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Discrepancies in fragmentation patterns may arise from isotopic interference (e.g., chlorine/fluorine); use isotopic abundance calculators .
- FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and thiophene C-S (670 cm⁻¹) stretches .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50 values across assays) be systematically addressed?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell line viability (passage number <20), solvent concentration (DMSO <0.1%), and incubation time .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity to targets. Cross-validate with molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 2-chloro-N-aryl benzamides) to identify substituent-dependent trends .
Q. What strategies improve yield and purity in large-scale synthesis of this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, reducing byproduct formation .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) and cooling rates to obtain high-purity crystals (>99% by HPLC) .
- Catalyst Selection : Test Pd/C or Ni catalysts for reductive steps; monitor catalyst loading (1–5 mol%) to balance cost and efficiency .
Q. How can computational methods (e.g., DFT, MD simulations) elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., thiophene sulfur vs. benzamide carbonyl) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with EGFR kinase) over 100 ns trajectories to assess binding stability .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity (Cl, F) with bioactivity .
Q. What advanced analytical techniques resolve structural ambiguities (e.g., regiochemistry of substituents)?
- Methodological Answer :
- X-ray Crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (e.g., CHCl3/MeOH) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations between cyclopropyl and thiophene protons confirm spatial proximity .
- Solid-State NMR : Differentiate polymorphs (e.g., Form I vs. II) impacting solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
